1-(4-Methoxyphenyl)-3-(3-methylphenyl)urea
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Overview
Description
1-(4-Methoxyphenyl)-3-(3-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxy group attached to a phenyl ring and a methyl group attached to another phenyl ring, both connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-(3-methylphenyl)urea can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyaniline with 3-methylphenyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl-3-(3-methylphenyl)urea.
Reduction: Formation of 1-(4-methoxyphenyl)-3-(3-methylphenyl)amine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-(3-methylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(3-methylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The urea linkage can also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-3-phenylurea
- 1-(4-Methylphenyl)-3-(3-methylphenyl)urea
- 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea
Uniqueness
1-(4-Methoxyphenyl)-3-(3-methylphenyl)urea is unique due to the specific substitution pattern on the phenyl rings. The presence of both methoxy and methyl groups can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds. This unique structure can result in different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-4-3-5-13(10-11)17-15(18)16-12-6-8-14(19-2)9-7-12/h3-10H,1-2H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTLJPASMOPWEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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